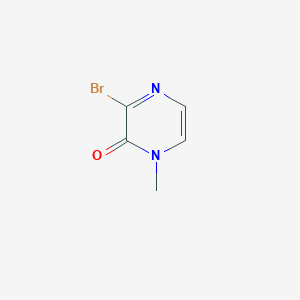

3-bromo-1-methylpyrazin-2(1H)-one

説明

3-Bromo-1-methylpyrazin-2(1H)-one is a brominated pyrazinone derivative characterized by a pyrazinone core substituted with a bromine atom at position 3 and a methyl group at position 1. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol.

Key spectroscopic data for 3-bromo-1-methylpyrazin-2(1H)-one includes ¹H NMR (300 MHz, DMSO-d₆) δ 3.51 (s, 3H, CH₃), 7.18 (d, 1H), 7.80 (d, 1H), indicating a planar aromatic system with distinct electronic environments influenced by bromine and methyl substituents .

特性

IUPAC Name |

3-bromo-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYAZFFUBLQLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methylpyrazin-2(1H)-one typically involves the bromination of 1-methylpyrazin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for 3-bromo-1-methylpyrazin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.

化学反応の分析

Types of Reactions

3-Bromo-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted pyrazinones with various functional groups.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the pyrazinone ring.

Coupling Reactions: Formation of biaryl or heteroaryl compounds with extended conjugation.

科学的研究の応用

3-Bromo-1-methylpyrazin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Chemical Biology: It is used in the design of probes and inhibitors for studying biological pathways and enzyme functions.

Industrial Chemistry: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-bromo-1-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazinone ring can participate in hydrogen bonding, van der Waals interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Pyrazin-2(1H)-one Derivatives

3-Bromo-1-butylpyrazin-2(1H)-one

- Structure : Features a butyl group at position 1 instead of methyl.

- ¹H NMR (DMSO-d₆) : δ 0.90 (t, 3H), 1.30 (m, 2H), 1.65 (m, 2H), 3.93 (t, 2H), 7.20 (d, 1H), 7.79 (d, 1H).

- However, steric effects may reduce binding efficiency in biological targets .

3-Benzyl-5-bromopyrazin-2(1H)-one

- Structure : Benzyl group at position 3 and bromine at position 4.

- Crystallography : Forms R₂²(8) hydrogen-bonded dimers and π-π stacked columns (centroid distance = 3.544 Å). The benzyl group introduces steric bulk and stabilizes the crystal lattice via aromatic interactions .

- Molecular Weight : 265.11 g/mol, higher than the methyl derivative, which may affect solubility and pharmacokinetics .

3-Amino-5-bromo-1-phenylpyrazin-2(1H)-one

- Structure: Amino group at position 3 and phenyl at position 1.

- Molecular Weight : 266.10 g/mol.

- Reactivity: The amino group enables nucleophilic substitution reactions, offering synthetic versatility absent in the methyl or bromo-only analogs .

Brominated Pyridin-2(1H)-one Derivatives

5-Bromo-3-chloro-6-methylpyridin-2(1H)-one

- Structure: Pyridinone core with bromine (position 5), chlorine (position 3), and methyl (position 6).

- Key Difference: The six-membered pyridinone ring alters electronic distribution and hydrogen-bonding capacity compared to pyrazinones. Chlorine adds electronegativity, influencing reactivity in cross-coupling reactions .

6-Bromo-3-chloro-1,2-dihydropyrazin-2-one

- Structure: Dihydropyrazinone with bromine (position 6) and chlorine (position 3).

- Molecular Formula : C₄H₂BrClN₂O.

- Applications : Used in medicinal chemistry for its balanced electronic properties, enabling dual halogen-mediated interactions in target binding .

Brominated Pyrazolone Derivatives

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Pyrazolone core with bromine (position 4), chlorine-substituted phenyl, and methyl groups.

- LC/MS Data : m/z 301 [M+H]⁺.

- Key Difference: The pyrazolone scaffold (five-membered ring with two adjacent ketones) exhibits distinct tautomeric behavior and redox activity compared to pyrazinones .

Structural and Functional Comparison Table

Key Research Findings

- Electronic Effects: Bromine at position 3 in pyrazinones withdraws electron density, polarizing the ring and enhancing electrophilic reactivity. Methyl groups at position 1 provide steric protection but minimal electronic influence .

- Biological Activity : Methyl and butyl derivatives of 3-bromo-pyrazin-2(1H)-one show divergent pharmacokinetic profiles, with methyl analogs favoring rapid absorption and butyl analogs exhibiting prolonged half-lives .

- Crystallographic Insights: Benzyl-substituted pyrazinones form stable dimers via N–H⋯O hydrogen bonds, a feature less pronounced in methyl derivatives due to reduced steric demand .

生物活性

3-Bromo-1-methylpyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. Pyrazine derivatives are known for their diverse pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 3-bromo-1-methylpyrazin-2(1H)-one, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

3-Bromo-1-methylpyrazin-2(1H)-one exerts its biological effects through several mechanisms:

- Receptor Binding : It has been shown to bind with high affinity to various receptors, which may contribute to its pharmacological effects.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially reducing the production of harmful metabolites.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Antioxidant Activity : It demonstrates significant antioxidant properties, which can protect cells from oxidative stress .

- Anticancer Mechanisms : Research indicates that it may inhibit key signaling pathways associated with cancer cell proliferation, such as the MAPK pathway.

Pharmacological Effects

The biological activity of 3-bromo-1-methylpyrazin-2(1H)-one includes:

- Antiviral Activity : It has shown inhibitory effects against various viruses, including influenza and coxsackie viruses.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of pyrazine derivatives, 3-bromo-1-methylpyrazin-2(1H)-one was found to significantly inhibit the replication of influenza A virus in vitro. The IC50 value was determined to be around 25 µM, indicating a moderate level of antiviral activity .

Case Study 2: Anticancer Activity

A recent study focused on the compound's effect on cancer cell lines revealed that it induced apoptosis in breast cancer cells at concentrations above 15 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-bromo-1-methylpyrazin-2(1H)-one, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-Bromo-1-methylpyrazin-2(1H)-one | Antiviral, Anticancer | ~25 (Antiviral) |

| 4-Amino-1H-pyrazole | Antimicrobial, Anti-inflammatory | ~30 (Antimicrobial) |

| 5-Amino-1H-pyrazole | Anticancer | ~20 (Anticancer) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。